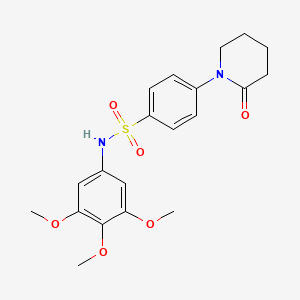![molecular formula C15H11Cl2F2N3O3 B5171299 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5171299.png)
2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth. Additionally, compound X has been found to inhibit the production of certain pro-inflammatory cytokines, which reduces inflammation in the body.
Biochemical and Physiological Effects
Compound X has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of tumor growth. Additionally, compound X has been found to reduce the production of certain pro-inflammatory cytokines, which reduces inflammation in the body. However, the long-term effects of compound X on the body are not fully understood and require further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using compound X in lab experiments is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for the research on compound X. One of the main areas of focus is the development of new drugs based on the structure of compound X for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its long-term effects on the body. Finally, the synthesis method of compound X could be optimized to make it more cost-effective and efficient for large-scale production.
Conclusion
In conclusion, compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture. Its potent anti-cancer and anti-inflammatory activity make it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand the mechanism of action of compound X and its long-term effects on the body.
Synthesis Methods
Compound X can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 2-chloroethylamine hydrochloride to form an intermediate product. The intermediate product is then reacted with 4,5-difluoro-2-nitrobenzoyl chloride to form compound X. The final product is obtained by purifying the compound using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Compound X has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
2-chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2N3O3/c16-10-7-13(19)12(18)6-9(10)15(23)21-4-3-20-14-2-1-8(22(24)25)5-11(14)17/h1-2,5-7,20H,3-4H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAJBGDNDWMKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCNC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

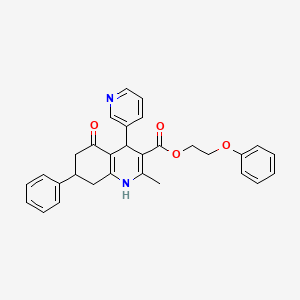
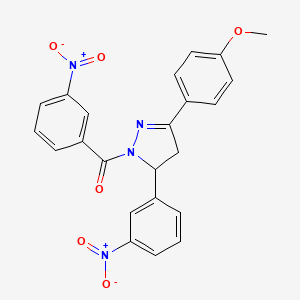
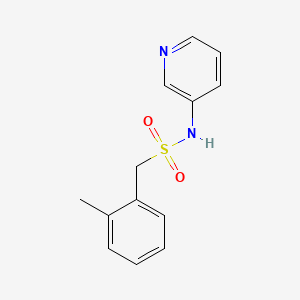
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)
![4-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5171254.png)
![4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-phenyl-2-piperazinone](/img/structure/B5171258.png)
![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)
![8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171270.png)
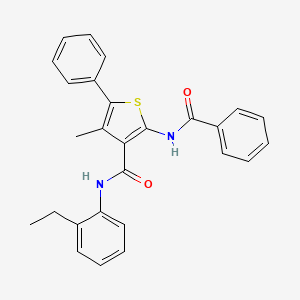
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5171292.png)
